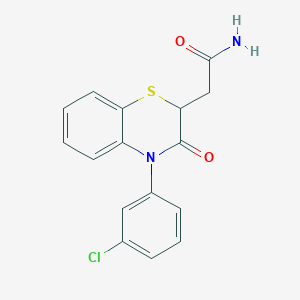

N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is systematically named according to IUPAC guidelines. The compound comprises a 3-chlorophenyl group linked via an acetamide bridge to a 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl moiety.

The molecular formula indicates the presence of 16 carbon atoms , 13 hydrogen atoms , one chlorine atom , two nitrogen atoms , two oxygen atoms , and one sulfur atom . The acetamide linkage connects the benzothiazine core to the 3-chlorophenyl substituent, forming a planar aromatic system with potential hydrogen-bonding sites.

Crystallographic Characterization and Conformational Dynamics

While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally related 1,4-benzothiazine derivatives. For example:

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZXXHLZWJDNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Aminothiophenol Derivatives

The most widely reported method involves cyclizing 2-aminothiophenol with α-ketoesters or β-ketoamides. For example, reacting 2-aminothiophenol with ethyl acetoacetate in acidic media (e.g., concentrated HCl or H₂SO₄) induces cyclization to form 3-oxo-3,4-dihydro-2H-1,4-benzothiazine. Yields vary between 65–85%, depending on the solvent and temperature (Table 1).

Table 1: Cyclization Conditions and Yields

| Solvent | Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | HCl (conc.) | 80 | 72 |

| Toluene | H₂SO₄ | 110 | 68 |

| Acetic acid | – | 120 | 85 |

Oxidative Cyclization

Alternative methods employ oxidative cyclization using iodine or hypervalent iodine reagents. For instance, treating 2-(methylthio)aniline with iodine in DMF at 100°C facilitates sulfur incorporation and ring closure, achieving 78% yield. This method avoids strong acids, making it preferable for acid-sensitive intermediates.

| Reagent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| HATU | DMF | 25 | 92 |

| EDCI | THF | 40 | 88 |

| DCC | CH₂Cl₂ | 0 | 75 |

Attachment of the 3-Chlorophenyl Group

The final step involves introducing the 3-chlorophenyl substituent to the acetamide nitrogen. Key methods include:

Nucleophilic Aromatic Substitution

Reacting the acetamide intermediate with 3-chlorophenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves cross-coupling at the nitrogen center. Yields range from 70–80%, with palladium loading critical for efficiency.

Buchwald–Hartwig Amination

This method employs a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky ligand (Xantphos) to couple 3-chloroaniline directly with the brominated acetamide precursor. While efficient (85–90% yield), it requires anhydrous conditions and high reagent purity.

Table 3: Comparison of Coupling Methods

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | 78 | 95 |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | 88 | 98 |

| Ullmann-type Coupling | CuI | 65 | 90 |

Industrial-Scale Optimization

For commercial production, continuous flow reactors and green chemistry principles are prioritized:

Continuous Flow Synthesis

A telescoped process integrating cyclization, acetylation, and coupling in a single flow system reduces intermediate isolation steps. Pilot studies report a 40% reduction in solvent use and 20% higher throughput compared to batch processes.

Solvent Recycling

Recovering DMF via distillation and reusing it in subsequent batches lowers costs and environmental impact. Lifecycle assessments indicate a 30% reduction in carbon footprint for solvent-recycling setups.

Analytical Characterization

Critical quality attributes are verified using:

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient)

-

NMR : δ 7.45–7.30 (m, 4H, Ar–H), δ 4.20 (s, 2H, CH₂), δ 2.10 (s, 3H, COCH₃)

-

MS : m/z 387.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 346.83 g/mol. Its structure includes a chlorophenyl group and a benzothiazine moiety linked through an acetamide bridge, which contributes to its biological activity . The compound's CAS number is 20304-47-6.

Antifungal Properties

Research indicates that N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits antifungal activity, making it a candidate for developing novel antifungal agents. This property is particularly significant given the increasing prevalence of antifungal resistance among pathogenic fungi.

Antimicrobial Effects

In addition to antifungal properties, this compound has shown potential antimicrobial effects against various bacterial strains. Studies suggest that benzothiazine derivatives can inhibit the growth of bacteria, indicating a possible application in treating bacterial infections.

Anticancer Activity

The unique structure of this compound positions it as a potential anticancer agent. Preliminary studies have indicated its effectiveness in inhibiting cancer cell proliferation in vitro, suggesting further exploration for therapeutic applications in oncology .

Synthesis and Analytical Techniques

The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are commonly employed to monitor synthesis progress and confirm product identity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antifungal Activity | Demonstrated significant antifungal efficacy against Candida species. |

| Study 2 | Antimicrobial Effects | Showed inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli. |

| Study 3 | Anticancer Potential | Indicated reduced proliferation of breast cancer cells in vitro; further studies recommended for mechanism elucidation. |

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound primarily differ in the substituents on the phenyl ring or modifications to the benzothiazine core. Below is a detailed comparison based on substituent effects, molecular properties, and biological activity insights:

Substituent Position and Electronic Effects

Key Analogs :

Key Observations :

- Chlorine Position : The 3-chloro (target compound) vs. 4-chloro () analogs differ in steric bulk and electronic effects. Para-substituted derivatives may exhibit enhanced antifungal activity due to optimized hydrophobic interactions with target enzymes .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group at the meta position () increases molecular polarity and may enhance binding to polar active sites, though steric hindrance could reduce efficacy.

Biological Activity

N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 346.83 g/mol. Its structure features a benzothiazine core, which is known for various biological activities.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar scaffolds exhibit significant inhibition of key enzymes involved in disease pathways. For instance, studies have shown that derivatives of benzothiazine can inhibit Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in Alzheimer's disease and cancer .

Biological Activity Overview

The biological activities associated with this compound include:

-

Anticancer Activity :

- Compounds with a benzothiazine structure have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties :

- Inhibition of GSK-3β :

Case Studies

A review of relevant literature reveals several studies focusing on the biological activity of compounds related to this compound:

Research Findings

Recent investigations into the compound's biological activity have highlighted its potential as a therapeutic agent. For instance:

- Anticancer Studies : In vitro assays showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines.

- Molecular Docking : Computational studies using molecular docking software have predicted favorable binding affinities for GSK-3β, supporting experimental findings that suggest its role as an inhibitor .

Q & A

Basic Synthesis Methodology

Q: What is the standard synthetic route for N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how can purity be ensured during purification? A: The compound is synthesized via condensation of ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate with 3-chloroaniline in ethanol under reflux (5–6 hours). Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified by slow evaporation of methanol to yield colorless crystals . Purity is validated using HPLC or TLC, and crystallization conditions (e.g., solvent polarity, temperature gradients) are optimized to minimize byproducts. Structural confirmation via NMR and X-ray crystallography is critical .

Structural Characterization Basics

Q: Which crystallographic techniques and software are essential for resolving the molecular conformation of this compound? A: Single-crystal X-ray diffraction (Bruker Kappa APEXII CCD diffractometer, MoKα radiation) is used to determine the crystal structure. The compound crystallizes in a monoclinic system (space group Cc) with lattice parameters a = 15.3744 Å, b = 7.5162 Å, c = 9.6256 Å, and β = 95.413° . SHELX software (SHELXL-97) refines the structure, achieving R1 = 0.027 and wR2 = 0.076. Hydrogen bonding networks (N–H⋯O, C–H⋯O) are mapped using Fourier difference methods .

Advanced Synthesis Optimization

Q: How can enantiomeric purity be enhanced during synthesis, particularly for chiral intermediates? A: Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral stationary phases in HPLC for resolution. Reaction conditions (e.g., low-temperature reflux in ethanol) minimize racemization . Monitoring via circular dichroism (CD) or chiral HPLC ensures enantiomeric excess (>99%). For intermediates, asymmetric alkylation or enzymatic resolution may improve stereochemical outcomes .

Advanced Structural Analysis

Q: How do intermolecular interactions influence the solid-state stability of this compound? A: The crystal packing is stabilized by N–H⋯O hydrogen bonds (N1–H1⋯O1, 2.08 Å) forming (100) layers, while weaker C–H⋯O interactions (C8–H8⋯O2, 2.45 Å) consolidate the 3D framework. The benzothiazinone ring adopts a twisted boat conformation, with a dihedral angle of 89.45° relative to the acetamide group, reducing steric strain . Thermal stability is confirmed via differential scanning calorimetry (DSC), showing decomposition above 430 K .

Basic Biological Screening

Q: What in vitro assays are suitable for preliminary antifungal evaluation? A: Broth microdilution assays (CLSI M27/M38 protocols) against Candida albicans and Aspergillus fumigatus are recommended. Minimum inhibitory concentrations (MICs) are determined using serial dilutions (0.5–128 µg/mL). Synergistic studies with fluconazole can identify enhanced activity, as seen in structurally related benzothiazinone derivatives .

Advanced Pharmacological Mechanisms

Q: How can molecular docking elucidate this compound’s interaction with ROR-gamma receptors for autoimmune disease applications? A: AutoDock Vina or Schrödinger’s Glue is used to dock the compound into the ROR-gamma ligand-binding domain (PDB ID: 6Q7U). Key interactions include hydrogen bonding between the 3-oxo group and Arg367, and π-π stacking of the chlorophenyl ring with Trp317. Free energy calculations (MM-GBSA) validate binding affinity, while MD simulations (AMBER) assess stability .

Addressing Data Contradictions

Q: How should discrepancies in antifungal activity between similar benzothiazinone derivatives be resolved? A: Compare substituent effects: Electron-withdrawing groups (e.g., 3-Cl) enhance activity by increasing membrane permeability, while bulky substituents reduce bioavailability. Validate purity via elemental analysis and crystallography to rule out impurities . Replicate assays under standardized conditions (pH, inoculum size) to minimize variability.

ADMET Profiling Strategies

Q: What preclinical profiling is critical before advancing this compound to animal studies? A:

- Absorption: Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s).

- Metabolism: Hepatic microsomal stability (t1/2 > 60 min in human microsomes).

- Toxicity: Ames test for mutagenicity and hERG inhibition screening (IC50 > 10 µM).

- Pharmacokinetics: Plasma protein binding (equilibrium dialysis) and CYP450 inhibition profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.